WR99210 - 47326-86-3

WR99210

Catalog Number: EVT-285600
CAS Number: 47326-86-3
Molecular Formula: C14H18Cl3N5O2
Molecular Weight: 394.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
WR99210 is a dihydrofolate reductase inhibitor, which has promising in vitro activity against Mycobacterium avium complex (MAC). WR99210 has been shown to be effective against other mycobacteria. WR99210 is also a potent inhibitor of M. tuberculosis and Mycobacterium bovis BCG growth in vitro and that resistance to WR99210 occurred less frequently than resistance to either rifampin or isoniazid.
Source and Classification

WR99210 is classified as a small molecule drug and falls under the category of antimalarial agents. It is specifically noted for its high efficacy against P. falciparum DHFR and has been studied for its interactions with other related enzymes in different species. The compound is sourced from various pharmaceutical companies, with notable studies utilizing WR99210 provided by Jacobus Pharmaceuticals and Sigma-Aldrich .

Synthesis Analysis

The synthesis of WR99210 involves several steps, often utilizing microwave-assisted methods to enhance yield and efficiency. The process typically begins with the reaction of substituted amines with aromatic aldehydes to form imines. These imines are then treated with dicyandiamide to produce the desired triazine structure.

Key Synthesis Steps:

  1. Formation of Imines: Substituted amines are reacted with aromatic aldehydes in the presence of molecular sieves or acidic clay (e.g., Montmorillonite K-10) under microwave irradiation.
  2. Cyclization: The resultant imines are treated with dicyandiamide to form the triazine ring.
  3. Hydrochloride Salt Formation: The final product can be converted into hydrochloride salts by treatment with anhydrous hydrochloric acid .

This method allows for rapid synthesis while maintaining high purity levels, essential for biological evaluations.

Molecular Structure Analysis

WR99210 has a complex molecular structure characterized by a triazine ring, which is pivotal to its function as a DHFR inhibitor. The compound's molecular formula is C14H20N5O2C_{14}H_{20}N_{5}O_{2}, and it has a molecular weight of approximately 284.34 g/mol.

Structural Features:

  • Triazine Core: The triazine ring is central to its activity, allowing it to mimic substrate molecules that bind to DHFR.
  • Functional Groups: The presence of various functional groups enhances its solubility and binding affinity to target enzymes.

Nuclear magnetic resonance spectroscopy has been employed to confirm the structural integrity of WR99210 and distinguish it from its regioisomers, which may exhibit different biological activities .

Chemical Reactions Analysis

WR99210 primarily engages in chemical reactions that involve binding to the active site of DHFR, inhibiting its function. This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in nucleotide synthesis.

Relevant Reactions:

  • Inhibition Reaction: WR99210 competes with dihydrofolate for binding at the DHFR active site, effectively blocking enzyme activity.
  • Regioisomerization: Under certain conditions, WR99210 can undergo positional isomerization, leading to inactive regioisomers that do not exhibit antimalarial activity .
Mechanism of Action

The mechanism by which WR99210 exerts its antimalarial effects involves competitive inhibition of DHFR. This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, essential for DNA synthesis and cellular replication in parasites.

Detailed Mechanism:

  1. Binding Affinity: WR99210 binds tightly to the active site of P. falciparum DHFR, significantly more than it does to human DHFR.
  2. Disruption of Folate Metabolism: By inhibiting DHFR, WR99210 disrupts folate metabolism, leading to impaired nucleic acid synthesis and ultimately parasite death.
  3. Selectivity: The compound's selectivity for P. falciparum over human DHFR reduces potential side effects in humans .
Physical and Chemical Properties Analysis

WR99210 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates good solubility in organic solvents such as dimethyl sulfoxide.
  • Stability: The compound is relatively stable under acidic conditions but may undergo rearrangement under basic conditions or prolonged exposure to heat.
  • Melting Point: Specific melting point data can vary based on purity but typically ranges around 150-160 °C.

These properties are crucial for formulating effective pharmaceutical preparations .

Applications

The primary application of WR99210 lies in its use as an antimalarial agent. Its ability to inhibit P. falciparum DHFR makes it an attractive candidate for treating malaria, especially strains resistant to conventional therapies like pyrimethamine.

Additional Applications:

  • Research Tool: WR99210 is utilized in laboratory settings as a selective agent for transfecting cells expressing human DHFR or studying resistance mechanisms in malaria parasites.
  • Potential Combinations: Studies suggest that combining WR99210 with other antimalarials could enhance efficacy and mitigate resistance development among malaria parasites .
Historical Development and Antimalarial Significance of WR99210

Discovery and Early Pharmacological Characterization

WR99210 (4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine) emerged in the 1990s as a potent triazine-based antimalarial targeting Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (DHFR-TS). Its discovery was driven by the need to overcome limitations of existing antifolates like pyrimethamine and cycloguanil. Early studies revealed exceptional in vitro activity against blood-stage parasites, with half-maximal effective concentrations (EC50) in the low nanomolar range (0.056–0.62 nM) for wild-type and pyrimethamine-resistant strains [1]. Mechanistically, WR99210 competitively inhibited DHFR activity, blocking tetrahydrofolate synthesis essential for nucleotide biosynthesis [1] [6].

Structural attributes underpinning potency:

  • A flexible (2,4,5-trichlorophenoxy)propoxy side chain enabling adaptation to mutant DHFR active sites
  • High selectivity (>1,000-fold) for parasitic DHFR-TS over human DHFR due to structural divergence at the active site [6]

Table 1: Early Efficacy Profile of WR99210 Against P. falciparum Strains

StrainDHFR GenotypeWR99210 EC50 (nM)Fold Change vs. Pyrimethamine
NF54Wild-type (N51/C59/S108)0.056>200,000
Dd2Mutant (N51I/C59R/S108N)0.62>1,600

Data compiled from [1]

A critical discovery was WR99210’s regioisomerization vulnerability. Studies identified an inactive dihydrotriazine regioisomer (Compound 2) in commercial preparations, differing from active WR99210 (Compound 1) only in atomic arrangement. This isomer displayed >22,000-fold reduced potency due to poor binding to the DHFR active site [1].

Role in Overcoming Pyrimethamine and Chlorcycloguanil Resistance

WR99210’s significance lies in its activity against highly resistant P. falciparum and P. vivax strains carrying quadruple DHFR mutations (e.g., N51I/C59R/S108N/I164L). These mutations confer extreme resistance to classical antifolates (pyrimethamine EC50 >1,000 nM) but minimally impact WR99210 (EC50 remains 0.54–4.6 nM) [4] [6] [8].

Structural basis for resilience:

  • Avoidance of steric clashes: The flexible side chain bypasses spatial conflicts introduced by S108N and I164L mutations that rigid inhibitors (e.g., pyrimethamine) cannot accommodate [9].
  • Conserved hydrogen bonding: WR99210 maintains critical interactions with active-site residues (Asp54, Ile164, Thr185) even in quadruple mutants [9]. Computational docking shows WR99210 binds mutant DHFR in a "substrate-like" orientation, occupying the dihydrofolate envelope, reducing susceptibility to mutation-induced resistance [6] [9].

Table 2: Comparative Inhibition of Wild-Type vs. Quadruple Mutant (N51I/C59R/S108N/I164L) DHFR

InhibitorKi Wild-Type (nM)Ki Quadruple Mutant (nM)Fold Change
Pyrimethamine1538525.7
Cycloguanil2.521084.0
WR992100.81.92.4

Data from [1] [6] [9]

Yeast models expressing mutant Pfdhfr alleles confirmed WR99210’s superiority, inhibiting quadruple mutants at concentrations ≤2 nM, while pyrimethamine required >100,000 nM [8]. Notably, novel dhfr alleles selected in vitro for resistance to pyrimethamine or chlorcycloguanil remained susceptible to WR99210, highlighting its distinct binding mechanism [4].

Transition from Clinical Candidate to Laboratory Tool for Plasmodium Transfection

Despite promising antimalarial efficacy, WR99210’s clinical development was halted due to:

  • Poor oral bioavailability (<1% in rats) attributed to high basicity (pKa 10–11), causing protonation and reduced intestinal permeability [6].
  • Severe gastrointestinal toxicity in non-human primates and humans, even at low doses [1].

Table 3: Key Pharmacokinetic Limitations of WR99210 vs. Analogues

ParameterWR99210P65 (Pyrimidine Analog)P218 (Clinical Candidate)
Oral Bioavailability<1%83%>90%
Caco-2 PermeabilityLowHighHigh
pKa10–116–77.2

Derived from [6]

The eclipse of WR99210 as a drug candidate illuminated its utility in molecular parasitology:

  • Selectable marker for transfection: WR99210’s potent activity against untransformed parasites (>10,000-fold selectivity over hDHFR-expressing lines) enabled efficient selection of Plasmodium transfectants using plasmids encoding human dhfr (hDHFR). This system remains a gold standard due to negligible spontaneous resistance [1] [6].
  • Critical quality control requirements: Effective transfection requires verification of WR99210’s chemical integrity. Supplies must be monitored for regioisomer contamination (e.g., via absorption spectroscopy or HPLC) and stabilized as hydrochloride salts to prevent base-catalyzed rearrangement [1].

Structural basis for genetic tool utility:

  • Species-selective inhibition: WR99210’s inability to inhibit hDHFR allows transformed parasites to proliferate under drug pressure [1].
  • Irreplaceable flexibility: Despite newer antifolates (e.g., P218), WR99210 remains preferred for transfection due to established protocols and predictable efficacy against field isolates [6].

Properties

CAS Number

47326-86-3

Product Name

WR99210

IUPAC Name

6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine

Molecular Formula

C14H18Cl3N5O2

Molecular Weight

394.7 g/mol

InChI

InChI=1S/C14H18Cl3N5O2/c1-14(2)21-12(18)20-13(19)22(14)24-5-3-4-23-11-7-9(16)8(15)6-10(11)17/h6-7H,3-5H2,1-2H3,(H4,18,19,20,21)

InChI Key

MJZJYWCQPMNPRM-UHFFFAOYSA-N

SMILES

CC1(N=C(N=C(N1OCCCOC2=CC(=C(C=C2Cl)Cl)Cl)N)N)C

Solubility

Soluble in DMSO

Synonyms

4,6-diamino-(1,2-dihydro)-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine.HCL
BRL 51084
BRL 6231
BRL 6231hydrochloride
BRL 6231mono-Hydrobromide
BRL-51084
BRL-6231
unspecified HCl of BRL 6231
WR 99210
WR-99210
WR99210-HCl

Canonical SMILES

CC1(N=C(N=C(N1OCCCOC2=CC(=C(C=C2Cl)Cl)Cl)N)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.